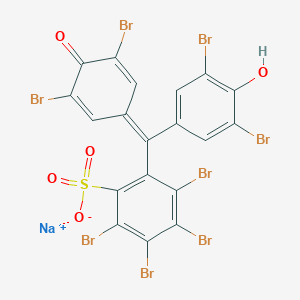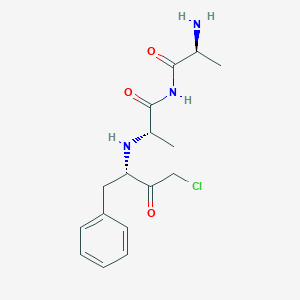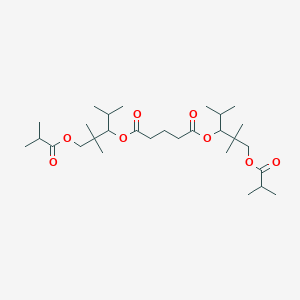
Tetrabromophenol Blue sodium salt
Übersicht
Beschreibung
Tetrabromophenol Blue sodium salt is a chemical compound belonging to the group of sulfonephthalein acid-base indicators. It is widely used in various analytical and diagnostic applications due to its ability to change color in response to pH variations. The compound has the empirical formula C19H5Br8NaO5S and a molecular weight of 1007.53 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Tetrabromophenol Blue sodium salt typically involves the bromination of Bromophenol Blue. The process begins with the reaction of Bromophenol Blue with hydrobromic acid, resulting in the formation of tetrabromophenol. This intermediate is then reacted with sodium hydroxide to produce this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pH, and reaction time to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions: Tetrabromophenol Blue sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different brominated phenol derivatives, while substitution reactions can produce a variety of functionalized phenol compounds.
Wissenschaftliche Forschungsanwendungen
Tetrabromophenol Blue sodium salt has a wide range of scientific research applications, including:
Chemistry: It is used as an acid-base indicator in titrations and other analytical procedures.
Biology: The compound is employed in protein assays and other biochemical tests.
Medicine: It is used in diagnostic assays, such as urine dipstick tests to detect proteinuria.
Industry: The compound is used in the manufacturing of diagnostic kits and other analytical tools.
Wirkmechanismus
The mechanism of action of Tetrabromophenol Blue sodium salt involves its ability to bind to proteins and other biomolecules. This binding is pH-dependent, leading to a color change that can be used to detect the presence of specific analytes. The compound interacts with basic proteins in the cell membrane, inhibiting their function and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- Bromophenol Blue sodium salt
- Bromothymol Blue sodium salt
- Phenol Red sodium salt
Comparison: Tetrabromophenol Blue sodium salt is unique due to its high degree of bromination, which enhances its sensitivity and specificity as an acid-base indicator. Compared to Bromophenol Blue sodium salt and Bromothymol Blue sodium salt, this compound has a higher molecular weight and different spectral properties, making it suitable for specific analytical applications .
Eigenschaften
IUPAC Name |
sodium;2,3,4,5-tetrabromo-6-[(3,5-dibromo-4-hydroxyphenyl)-(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H6Br8O5S.Na/c20-7-1-5(2-8(21)17(7)28)11(6-3-9(22)18(29)10(23)4-6)12-13(24)14(25)15(26)16(27)19(12)33(30,31)32;/h1-4,28H,(H,30,31,32);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMOPDHPAXHAQX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)C(=C2C=C(C(=O)C(=C2)Br)Br)C3=C(C(=C(C(=C3Br)Br)Br)Br)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H5Br8NaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399521 | |
| Record name | Tetrabromophenol Blue sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1007.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108321-10-4 | |
| Record name | Tetrabromophenol Blue sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenol, 4,4'-(4,5,6,7-tetrabromo-1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2,6-dibromo-, monosodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.459 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Tetrabromophenol Blue sodium salt used to study acid generation in chemically amplified resists?
A: this compound acts as a pH indicator, changing color in the presence of acids. [, , ] In chemically amplified resists, exposure to UV light generates acids. By incorporating this compound into a resist formulation or a separate indicator film, researchers can visually monitor and quantify acid generation by measuring the color change using spectrophotometry. [, , , ] This technique helps assess the efficiency of photoacid generators and understand how resist components influence acid generation. []
Q2: Can this compound help understand postexposure delay effects in chemically amplified resists?
A: Yes. Postexposure delay refers to the time lapse between UV exposure and subsequent processing steps, during which photogenerated acid can diffuse and evaporate, potentially impacting resist performance. [, ] Studies have used this compound to track acid diffusion and evaporation in resist films by observing color changes in indicator films. [, ] This information helps researchers design resists with improved stability and reduced sensitivity to postexposure delay. []
Q3: Are there alternative dyes to this compound for studying acid generation in resists?
A: Yes, other acid-sensitive dyes can be used. Research has compared this compound with Rhodamine B base for quantifying photoacid generation in various resist systems. [] The choice of dye can depend on factors such as the specific resist formulation, desired sensitivity, and compatibility with analytical techniques.
Q4: How does the structure of this compound relate to its function as a pH indicator?
A4: While the provided research focuses on the application of this compound as a pH indicator in resist research, it doesn't delve into the specific structure-activity relationship. Further investigation into the molecule's structure and its color change mechanism in response to varying pH levels would be needed to address this question fully.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![Naphtho[1,2-d]thiazol-2(1H)-one (9CI)](/img/structure/B12605.png)

